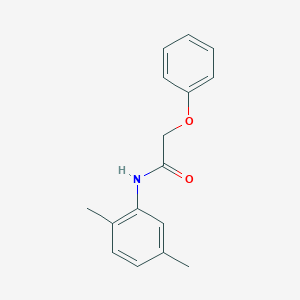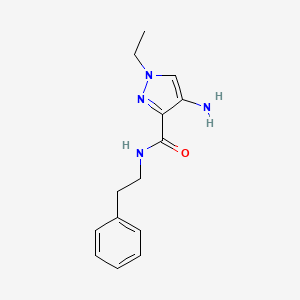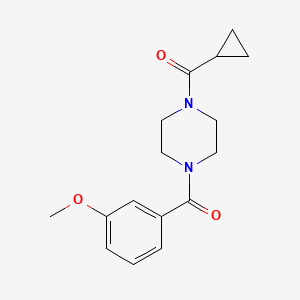![molecular formula C20H26N2O2 B5575368 3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide](/img/structure/B5575368.png)
3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide is a chemical compound that has been extensively studied in scientific research. This compound is commonly known as JNJ-5207852 and is considered to be a selective antagonist of the cannabinoid CB1 receptor. The purpose of
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antineoplastic Activities
Research into benzamide derivatives, including structures similar to 3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide, has shown promising antimicrobial and antineoplastic (anti-cancer) activities. For instance, studies on N-(3-Hydroxy-2-pyridyl)benzamides have demonstrated significant in vitro antimicrobial effectiveness against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Entrococcus faecalis, and Staphylococcus aureus. These findings suggest the potential for benzamide derivatives in developing new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006). Additionally, benzamide derivatives have been explored for their antineoplastic capabilities. For example, flumatinib, a tyrosine kinase inhibitor with a structure incorporating benzamide and pyridinyl groups, has shown significant antitumor activity in chronic myelogenous leukemia (CML) patients, highlighting the therapeutic potential of such compounds in cancer treatment (Gong, Chen, Deng, & Zhong, 2010).
Ligand Design for Magnetic Materials
Another fascinating application of benzamide derivatives is in the design of ligands for magnetic materials. Research into ligands like 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide and its analogs, when coordinated with copper ions, has led to the development of anionic metalloligands. These ligands, upon reacting with lanthanide salts, produce complexes that exhibit single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. This research opens new avenues for the development of advanced magnetic materials with potential applications in data storage and quantum computing (Costes, Vendier, & Wernsdorfer, 2010).
Corrosion Inhibition
Benzamide derivatives have also been studied for their corrosion inhibitive properties. Research into the stereochemical conformation of azomethine-based Schiff bases, which share structural similarities with benzamide compounds, has revealed their effectiveness in inhibiting corrosion on mild steel surfaces in acidic environments. This work highlights the potential of benzamide derivatives in developing new corrosion inhibitors for industrial applications, providing a pathway to enhance the longevity and durability of metal structures (Murmu, Saha, Murmu, & Banerjee, 2019).
Eigenschaften
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methylpyridin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-14-8-9-18(13-21-14)15(2)22-19(23)17-7-5-6-16(12-17)10-11-20(3,4)24/h5-9,12-13,15,24H,10-11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAACGECXKBRBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5575302.png)
![5-butyl-4-ethyl-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5575308.png)
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5575315.png)
![methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5575322.png)

![4-{4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575335.png)

![methyl 3-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethoxy}benzoate dihydrochloride](/img/structure/B5575352.png)



![3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide](/img/structure/B5575395.png)
